Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate
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Overview
Description
Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate typically involves the heterocyclization of 3-(alkylsulfanyl)methylpentane-2,4-diones with isonicotinic acid hydrazide in ethanol, in the presence of a catalytic amount of aqueous hydrochloric acid under microwave irradiation . This method yields the desired pyrazole derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and catalytic processes can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing the compound’s binding affinity and inhibitory activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid
- 3-(3,5-Dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)methanol
- 3-(3,5-Dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)acetic acid
Uniqueness
Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .
Properties
IUPAC Name |
ethyl 3-(3,5-dimethyl-1-methylsulfonylpyrazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S/c1-5-17-11(14)7-6-10-8(2)12-13(9(10)3)18(4,15)16/h5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNNPMMZPHYNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N(N=C1C)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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